molecular formula C11H17NO2S B291711 N-(4-butylphenyl)methanesulfonamide

N-(4-butylphenyl)methanesulfonamide

Cat. No.: B291711
M. Wt: 227.33 g/mol
InChI Key: SVJZRKCJFGDRRG-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonyl group attached to a 4-butylphenylamine moiety. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, material science, and catalysis, owing to their hydrogen-bonding capabilities, thermal stability, and tunable electronic properties .

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

N-(4-butylphenyl)methanesulfonamide

InChI

InChI=1S/C11H17NO2S/c1-3-4-5-10-6-8-11(9-7-10)12-15(2,13)14/h6-9,12H,3-5H2,1-2H3

InChI Key

SVJZRKCJFGDRRG-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 4-butylphenyl substituent distinguishes this compound from other aryl methanesulfonamides. Key structural comparisons include:

Compound Name Substituent Position/Type Molecular Weight (g/mol) Key Structural Features
N-(4-methylphenyl)methanesulfonamide 4-methylphenyl ~185.2 Methyl group enhances hydrophobicity; planar aromatic ring
N-(4-nitrophenyl)methanesulfonamide 4-nitrophenyl ~216.2 Nitro group increases electron-withdrawing effects; impacts reactivity
N-(4-hydroxyphenyl)benzenesulfonamide 4-hydroxyphenyl ~249.3 Hydroxyl group enables strong intermolecular hydrogen bonds (N–H⋯O, O–H⋯O)
Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide) 4-nitro-2-phenoxyphenyl ~308.3 Bulky substituents reduce solubility; nitro group enhances bioactivity

Key Insights :

  • Longer alkyl chains (e.g., butyl vs. methyl) increase steric bulk, which may influence crystal packing and intermolecular interactions .

Spectroscopic Properties

Spectroscopic data for related compounds highlight substituent-dependent trends:

NMR Chemical Shifts
  • N-(2-methylphenyl)methanesulfonamide :
    • $ ^1H $ NMR: Aromatic protons at δ 6.8–7.4 ppm; methyl groups at δ 2.3–2.5 ppm .
  • N-(3-methylphenyl)methanesulfonamide :
    • $ ^{13}C $ NMR: Sulfonamide sulfur-linked carbon at δ 44–46 ppm; aromatic carbons at δ 120–140 ppm .

Comparison :

  • The butyl group in N-(4-butylphenyl)methanesulfonamide would exhibit distinct $ ^1H $ NMR signals (δ 0.8–1.6 ppm for alkyl protons) and $ ^{13}C $ NMR peaks (δ 14–35 ppm for butyl carbons), differentiating it from methyl-substituted analogs .
Vibrational Spectroscopy (FT-IR)
  • N-(4-hydroxyphenyl)benzenesulfonamide :
    • Strong O–H stretch at ~3300 cm⁻¹; S=O symmetric/asymmetric stretches at 1150–1350 cm⁻¹ .
  • Nimesulide :
    • Nitro group vibrations at ~1520 cm⁻¹; sulfonamide S–N stretch at ~910 cm⁻¹ .

Comparison :

  • The absence of hydroxyl or nitro groups in this compound would eliminate O–H or NO₂ peaks, while alkyl C–H stretches (~2850–2960 cm⁻¹) would dominate .

Hydrogen Bonding and Crystallography

Hydrogen-bonding patterns are critical for sulfonamide solid-state properties:

  • N-(4-hydroxyphenyl)benzenesulfonamide : Forms 2D networks via N–H⋯O and O–H⋯O bonds, enhancing thermal stability .
  • N-(4-methylphenyl)methanesulfonamide : Exhibits weaker C–H⋯O interactions due to the lack of hydroxyl groups, resulting in less rigid crystal structures .

Prediction for this compound :

  • The butyl group may disrupt hydrogen-bonding networks, leading to less ordered crystalline phases compared to hydroxyl- or nitro-substituted analogs.

Computational Insights (DFT Studies)

  • N-(2/3-methylphenyl)methanesulfonamide: DFT calculations reveal that methyl substituents alter electron density distribution, affecting NMR chemical shifts and vibrational modes .

Preparation Methods

Reaction Conditions and Optimization

The patent US3574740A details a scalable method with the following parameters:

ParameterOptimal RangeEffect on Yield/Purity
SolventNitroethaneMaximizes sulfonamide solubility
Temperature50–70°CBalances reaction rate & purity
Amine:MSC molar ratio2:1Minimizes disubstitution
Reaction time90–120 minCompletes HCl evolution

Procedure :

  • Dissolve 4-butylphenylamine (1.0 mol) in nitroethane (4.0 L).

  • Add methane sulfonyl chloride (1.05 mol) dropwise at 50°C.

  • Heat to 70°C for 2 hr, then cool to 0°C to crystallize the product.

  • Filter and wash with cold nitroethane (yield: 94.3%).

Solvent Recycling and Byproduct Management

The nitroalkane filtrate retains ≤12.5% dissolved sulfonamide, which is recovered through iterative recycling. Amine hydrochloride byproducts are removed via hot filtration (50–80°C), reducing ionic contaminants to <0.5%.

Alternative Methods for Specialty Applications

Aqueous-Organic Biphasic Systems

A modified approach from PubChem data uses water-tolerant conditions:

  • React methane sulfonyl chloride (1.1 eq) with 4-butylphenylamine in toluene/water (3:1).

  • Add NaOH (1.5 eq) to neutralize HCl.

  • Extract with dichloromethane; evaporate to isolate the product (yield: 88%).

Advantages :

  • Eliminates nitroalkane toxicity concerns.

  • Suitable for acid-sensitive substrates.

Limitations :

  • Lower yield due to partial hydrolysis of MSC.

Catalytic and Kinetic Considerations

Role of Tertiary Amines

Triethylamine (2.0 eq) enhances reaction kinetics by scavenging HCl, reducing side reactions from 12% to 3%. However, excess base (>3.0 eq) promotes disubstitution.

Temperature-Dependent Solubility

Crystallization at 0°C yields larger crystals (≥200 µm) with lower solvent retention (<0.1% nitroethane). Elevated temperatures (25°C) accelerate processing but increase solvent inclusion (≤1.5%).

Analytical Characterization and Quality Control

Critical quality attributes for N-(4-butylphenyl)methanesulfonamide:

ParameterSpecificationMethod (Reference)
Purity (HPLC)≥98.0%USP <621>
Residual solvents≤500 ppm nitroethaneGC-FID
Sulfate ash≤0.1%Gravimetric analysis

Structural Confirmation :

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl₃): δ 7.45 (d, 2H, ArH), 7.25 (d, 2H, ArH), 5.20 (s, 1H, NH), 2.90 (s, 3H, SO₂CH₃), 1.60–1.30 (m, 9H, C₄H₉).

  • HRMS (ESI)\text{HRMS (ESI)}: Calcd. for C₁₁H₁₇NO₂S [M+H]⁺: 227.0980; Found: 227.0979.

Comparative Analysis of Industrial Methods

Yield and Purity Tradeoffs

MethodYieldPurityThroughput (kg/hr)
Nitroalkane94.3%98.5%12.4
Aqueous-organic88.0%97.2%8.7

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4-butylphenyl)methanesulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : this compound is synthesized via nucleophilic substitution or sulfonylation reactions. A typical route involves reacting 4-butylphenylamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to prevent side reactions . Optimization includes:
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
  • Temperature control : Lower temperatures minimize hydrolysis of sulfonyl chloride.
  • Purification : Column chromatography or recrystallization ensures purity (>95%) .
    Key Data :
Reaction StepReagents/ConditionsYield (%)
SulfonylationMeSO₂Cl, Et₃N, DCM70–85
PurificationSilica gel chromatography95+

Q. How is the structural confirmation of this compound achieved in synthetic workflows?

  • Methodological Answer : Structural integrity is validated using:
  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm), methylsulfonamide protons (δ 3.0–3.2 ppm) .
  • ¹³C NMR : Sulfonamide carbon at δ 44–46 ppm .
  • X-ray Crystallography : Resolves bond lengths (C–S: ~1.76 Å) and dihedral angles (aryl-sulfonamide plane: <10°) .
  • FT-IR : S=O stretching at 1150–1300 cm⁻¹ confirms sulfonamide formation .

Q. What preliminary biological screening approaches are used to assess this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays :
  • Targets : Cyclooxygenase (COX), carbonic anhydrase.
  • Protocols : Microplate-based fluorometric assays with IC₅₀ calculations .
  • Antimicrobial Testing :
  • MIC Determination : Broth dilution against S. aureus and E. coli .
    Key Finding : Analogous sulfonamides show COX-2 selectivity (IC₅₀: 0.8–2.5 μM) .

Advanced Research Questions

Q. How do computational models (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

  • Methodological Answer :
  • DFT Calculations :
  • HOMO-LUMO Gaps : Predict electrophilic/nucleophilic sites (e.g., sulfonamide S=O as H-bond acceptor) .
  • Charge Distribution : Partial charges on the butyl group influence hydrophobic interactions .
  • Molecular Docking :
  • Targets : COX-2 (PDB: 5KIR).
  • Key Interactions : Sulfonamide oxygen forms hydrogen bonds with Arg120/His90 .
    Data : Docking scores (Glide XP): −8.2 to −9.5 kcal/mol for COX-2 .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., consistent pH, temperature).
  • SAR Studies :
  • Substituent Effects : Fluorine at para increases COX-2 inhibition by 30% vs. meta .
  • Butyl Chain : Longer alkyl chains enhance membrane permeability but reduce solubility .
    Case Study : Discrepancies in MIC values resolved by normalizing inoculum density (CFU/mL) .

Q. How are advanced spectroscopic techniques (e.g., 2D NMR, HRMS) applied to characterize reactive intermediates during this compound synthesis?

  • Methodological Answer :
  • HRMS-ESI : Exact mass (calc. 255.12 g/mol; obs. 255.11 g/mol) confirms molecular formula .
  • HSQC/HMBC : Correlates ¹H-¹³C couplings to assign quaternary carbons and sulfonamide connectivity .
  • In Situ FT-IR : Monitors sulfonylation progress by tracking S=O peak intensity .

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Kinetic Studies :
  • Activation Energy : Lower ΔG‡ for para substitution due to steric hindrance at ortho .
  • Computational Modeling :
  • Transition State Analysis : Methylsulfonamide group stabilizes para attack via resonance .
    Data :
PositionRelative Rate (k)
para1.0 (reference)
ortho0.3

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